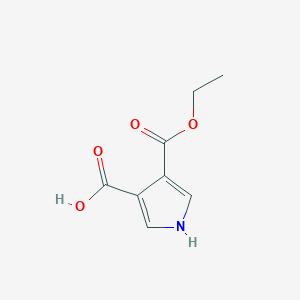

1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester

Description

1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester (CAS 41969-76-0) is a pyrrole-derived dicarboxylate ester with a molecular formula of C₉H₁₁NO₄. This compound features an ethyl ester group at the 3-position and a carboxylic acid group at the 4-position of the pyrrole ring. It is primarily utilized in pharmaceutical and materials science research due to its structural versatility, enabling functionalization for drug candidates or metal-organic frameworks (MOFs) .

Properties

IUPAC Name |

4-ethoxycarbonyl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-13-8(12)6-4-9-3-5(6)7(10)11/h3-4,9H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUBAGGUQMCJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, resulting in the formation of the desired ester compound. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.

Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of advanced materials, including polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

The positional arrangement of ester and acid groups on the pyrrole ring significantly influences chemical reactivity and applications. Key analogs include:

Key Observations :

- Lipophilicity : Methyl or ethyl esters at the 4-position (e.g., 41969-76-0) increase lipophilicity compared to the parent dicarboxylic acid, enhancing membrane permeability in drug candidates .

- Synthetic Utility : Compounds like 89909-41-1 serve as intermediates in cycloaddition reactions or enzymatic syntheses due to their reactive carboxylic acid groups .

- MOF Design : Aromatic substituents (e.g., chlorophenyl groups in ) improve framework stability in MOFs by introducing steric bulk and π-π interactions .

Biological Activity

1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester, a member of the pyrrole family, has garnered attention in recent years due to its potential biological activities. This compound features a five-membered aromatic ring with two carboxylic acid groups and an ethyl ester group, which contribute to its reactivity and biological properties. This article explores the biological activity of this compound, including its mechanism of action, applications in medicinal chemistry, and relevant case studies.

1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester can be synthesized through various methods, such as the reaction of pyrrole with ethyl chloroformate in the presence of a base like triethylamine. The resulting compound exhibits unique chemical properties that facilitate its interaction with biological targets.

The mechanism of action for 1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester involves its binding to specific enzymes and receptors within biological systems. This binding can modulate enzymatic activity and influence various signaling pathways. For instance, it has been shown to inhibit certain enzymes related to disease progression.

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Derivatives of 1H-Pyrrole-3,4-dicarboxylic acid have demonstrated significant antimicrobial properties against various pathogens.

- Antiviral Properties : Research indicates that certain derivatives exhibit antiviral activity against viruses such as herpes simplex virus (HSV) and tobacco mosaic virus (TMV) by inhibiting viral replication .

- Anticancer Potential : Some studies suggest that this compound may have anticancer effects by inducing apoptosis in cancer cells through specific molecular interactions .

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

In a study evaluating antiviral effects, derivatives of 1H-Pyrrole-3,4-dicarboxylic acid were tested against HSV. The results indicated that these compounds could significantly reduce viral load in infected cell cultures. The introduction of the ethyl ester group was found to enhance the antiviral activity compared to their acid counterparts .

Case Study: Anticancer Effects

Another investigation focused on the anticancer properties of pyrrole derivatives. The study reported that specific derivatives induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

The biological activity of 1H-Pyrrole-3,4-dicarboxylic acid, 3-ethyl ester can be compared with other pyrrole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.